1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is a chemical compound classified under the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a 6-methylpyrimidin-4-yl group, contributing to its unique properties and potential therapeutic applications.
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is classified as an organic amine due to the presence of an amine functional group attached to the piperidine ring. It also falls under heterocyclic compounds due to the incorporation of nitrogen in its pyrimidine moiety.
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine typically involves several key reactions. While specific methods for this compound are not extensively documented, general synthetic strategies for piperidine derivatives include:
Advanced synthetic methodologies may utilize chiral sulfinamides for asymmetric synthesis, enabling the formation of enantiomerically enriched products. Additionally, metal-catalyzed reactions can enhance yields and selectivity during the synthesis process .
The molecular structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine consists of a six-membered piperidine ring bonded to a 6-methylpyrimidin-4-yl substituent. The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
This data provides a unique identifier that can be used to search for additional information about the compound in chemical databases .
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine can participate in various chemical reactions due to its amine and heterocyclic functionalities. Common reaction types include:
For instance, acylation can be performed using acyl chlorides or anhydrides in the presence of bases such as triethylamine or pyridine to facilitate the reaction and improve yields .
The mechanism of action for 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is not fully elucidated but is likely related to its interaction with biological targets such as receptors or enzymes.
Research into similar compounds indicates that modifications in the piperidine and pyrimidine moieties significantly affect binding affinity and selectivity towards biological targets .
The physical properties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine include:
Property | Value |
---|---|
Molecular Weight | 265.19 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in polar solvents |
Chemical properties include:
These properties are crucial for understanding its behavior in various applications .
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine has potential applications in medicinal chemistry, particularly as a building block for drug development targeting various diseases due to its structural features that allow for significant biological activity.
Research continues into optimizing its synthesis and exploring its full range of applications within scientific fields .
The synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-amine (CAS: 1247748-92-0; MW: 192.26 g/mol) typically involves sequential functionalization of the piperidine and pyrimidine rings. A common approach begins with the nucleophilic aromatic substitution (SNAr) between 4-chloro-6-methylpyrimidine and tert-butyl piperidin-3-ylcarbamate, where the Boc-protected amine ensures chemoselectivity. The reaction proceeds in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, yielding the Boc-protected intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) furnishes the target amine [1] [7]. Alternative routes employ reductive amination strategies using 6-methylpyrimidine-4-carbaldehyde and piperidin-3-amine, with NaBH3CN or NaBH(OAc)3 as reducing agents in methanol or dichloroethane. This method achieves moderate yields (65–80%) but requires rigorous control of stoichiometry to prevent dialkylation [10].
Key data:Table 1: Predicted Collision Cross Section (CCS) Values for Key Adducts of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine
Adduct Type | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 193.14 | 144.2 |
[M+Na]⁺ | 215.12 | 156.7 |
[M-H]⁻ | 191.13 | 147.4 |
Palladium and nickel catalysts enable efficient C–N bond formation between halogenated pyrimidines and piperidine derivatives. Suzuki-Miyaura coupling is instrumental for introducing aryl groups to the piperidine nitrogen prior to pyrimidine attachment. For example, Pd(dppf)Cl₂ catalyzes the coupling of 4-bromo-6-methylpyrimidine with N-Boc-3-aminopiperidine-boronic ester, achieving >90% conversion under mild conditions (50°C, 12 h). This method circumvents regioselectivity issues associated with direct SNAr [8] [9]. Heterogeneous catalysts like cobalt/titanium nanoparticles facilitate pyridine-to-piperidine hydrogenation in aqueous media, relevant for synthesizing saturated analogs. Ruthenium-based systems further enhance diastereoselectivity in multi-substituted piperidines, though substrate scope remains limited to electron-deficient pyrimidines [9].
Table 2: Catalytic Systems for Piperidine Functionalization
Catalyst | Reaction Type | Yield (%) | Key Advantage |
---|---|---|---|
Pd(dppf)Cl₂ | Suzuki coupling | 90 | Tolerates unprotected amines |
Co/Ti nanoparticles | Pyridine hydrogenation | 85 | Water-compatible, recyclable |
Ru-phosphine complex | Asymmetric hydrogenation | 78 | High enantioselectivity (ee >95%) |
Chemoselectivity challenges arise when both components contain nucleophilic sites. Selective N-alkylation of 6-methylpyrimidin-4-one with activated piperidine derivatives (e.g., mesylates) in the presence of K₂CO₃ in DMSO minimizes O-alkylation by-products. Alternatively, temporary protecting groups like Boc or Cbz shield the piperidine amine during SNAr. NaBH3CN proves superior to NaBH₄ for reductive amination due to its selective reduction of iminium ions over carbonyl groups, especially under mildly acidic conditions (pH 4–5). This avoids ketone reduction by-products [10].
Steric hindrance from the 6-methylpyrimidine group impedes facial selectivity during imine reduction, often leading to racemic mixtures. Chiral auxiliaries like (R)-1-phenylethylamine attached to piperidin-3-amine enable diastereoselective reductive amination, though deprotection reduces overall yield. Lewis acid catalysts (e.g., Ti(OiPr)₄) enhance stereocontrol by coordinating the imine intermediate, improving diastereomeric ratios to 4:1 in model systems. However, bulky ketones (e.g., ortho-substituted aryl ketones) exhibit diminished selectivity (dr <2:1) due to constrained approach geometries [8] [10].
Large-scale production prioritizes atom economy and waste reduction. Continuous-flow hydrogenation using Raney nickel or Pd/C replaces batch processing for pyridine-to-piperidine reductions, enhancing safety and reducing reaction times from 48 h to 2–4 h. Solvent selection critically impacts sustainability: replacing DMF with cyclopentyl methyl ether (CPME) in SNAr steps reduces toxicity while maintaining >85% yield. Aqueous micellar catalysis, employing TPGS-750-M surfactant, facilitates Suzuki couplings at ambient temperature, cutting organic solvent use by 90% [5] [9]. Life-cycle assessments confirm that catalytic methodologies lower the E-factor (kg waste/kg product) from 35 to 8 compared to stoichiometric reductions [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0